molecular formula C11H12N2O2 B11757658 Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B11757658
M. Wt: 204.22 g/mol
InChI Key: KHYXXYHSGDLYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with methyl groups at positions 4 and 6, and a methyl ester at position 3.

Properties

IUPAC Name

methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-4-8(2)10-9(11(14)15-3)5-12-13(10)6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYXXYHSGDLYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=C(C=N2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux conditions . The resulting intermediate is then subjected to further reactions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to ensure the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have shown the ability to induce apoptosis in cancer cells. For instance, studies have demonstrated that methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Anti-inflammatory Effects : This compound has been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. Certain derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Enzyme Inhibition : The compound can interact with various enzymes, potentially affecting cellular processes. For example, some studies highlight its role in inhibiting specific kinases involved in cancer progression .

Case Study 1: Antitumor Properties

A study published in Journal of Medicinal Chemistry evaluated the antitumor activity of various pyrazolo[1,5-a]pyridine derivatives, including this compound. The results indicated significant cytotoxic effects against breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .

Case Study 2: Anti-inflammatory Activity

Another research article explored the anti-inflammatory properties of this compound. The study demonstrated that this compound effectively reduced inflammation in animal models by inhibiting COX enzymes and decreasing pro-inflammatory cytokine levels .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Attributes
Methyl 3-pyrazolecarboxylatePyrazole ring with carboxylate groupBasic structure with fewer substitutions
Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylateEthyl instead of methyl at position 4Different alkyl group affecting solubility
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylateSimilar structure but lacks substitution at position 4Potentially different biological activity

The unique substitution pattern of this compound may enhance its biological activity and selectivity compared to other derivatives.

Mechanism of Action

The mechanism of action of methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating the biochemical pathway it controls. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate with key analogs, highlighting substituent effects on molecular weight, solubility, and reactivity:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties (Inferred/Reported)
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate C₉H₈N₂O₂ 176.17 None (parent compound) Density: 1.3 g/cm³; LogP: 1.65
This compound (Target) C₁₁H₁₂N₂O₂ 208.23* 4-Me, 6-Me Increased lipophilicity (LogP ~2.1†)
Ethyl 7-chloro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₈ClFN₂O₂ 242.64 7-Cl, 4-F, ethyl ester Higher molecular weight; enhanced electrophilicity
Ethyl 4,6-dibromopyrazolo[1,5-a]pyridine-3-carboxylate C₉H₇Br₂N₂O₂ 303.55 4-Br, 6-Br, ethyl ester High density; reactive towards nucleophiles
Methyl 4-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate C₁₀H₈BrN₂O₂ 275.09 4-Br, 5-Me Polarizable bromine; potential cross-coupling sites

*Calculated based on parent compound. †Estimated via additive LogP contributions.

Key Observations:
  • Methyl groups are electron-donating, which may stabilize the aromatic system against electrophilic attack . Halogenated Derivatives: Bromine and chlorine substituents (e.g., in ) significantly elevate molecular weight and introduce sites for nucleophilic substitution or cross-coupling reactions. For example, bromine at position 4 in Ethyl 4,6-dibromopyrazolo... enhances reactivity in Suzuki-Miyaura couplings . Ester Groups: Methyl esters (Target, ) are less lipophilic than ethyl esters (e.g., ), which could influence metabolic stability and bioavailability.
  • Saturation Effects :

    • Fully unsaturated analogs (e.g., Target) exhibit rigid, planar structures conducive to π-π stacking in protein binding, whereas saturated derivatives like Dimethyl 4,5,6,7-tetrahydropyrazolo... () may adopt flexible conformations, altering binding affinities .

Biological Activity

Methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. Its unique structural attributes contribute to its potential biological activities, which have garnered significant interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound features a pyrazole ring fused to a pyridine structure with two methyl groups at positions 4 and 6 of the pyrazole ring and an ester functional group at the carboxylate position. The chemical formula is C10H12N2O2C_{10}H_{12}N_2O_2 .

Synthesis Methods:
The synthesis of this compound can be achieved through several methods, including:

  • Cyclocondensation Reactions: Involving 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .
  • Functionalization Techniques: Enhancing structural diversity and biological activity through various synthetic pathways .

Biological Activities

This compound exhibits a range of biological activities that are critical for its potential therapeutic applications:

  • Anticancer Activity: Pyrazolo[1,5-a]pyridine derivatives have shown promising results in inhibiting various cancer cell lines due to their ability to target specific enzymes involved in tumor growth .
  • Enzyme Inhibition: This compound has been studied for its inhibitory effects on key enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer progression .
  • Anti-inflammatory Properties: Research indicates that pyrazole derivatives can reduce inflammation markers in vitro and in vivo .
  • Antimicrobial Effects: Some studies have reported that pyrazolo compounds possess antimicrobial properties against various pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antitumor Activity Study:
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations.
  • Enzyme Inhibition Assays:
    • In vitro assays demonstrated that this compound effectively inhibited xanthine oxidase (XO) with an IC50 value indicating moderate potency. This suggests potential applications in treating conditions like gout .
  • Structure-Activity Relationship (SAR):
    • Research into SAR has shown that modifications at various positions on the pyrazole ring can enhance biological activity. Methyl substitutions at positions 4 and 6 were found to be particularly beneficial for anticancer activity .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Attributes
Methyl 3-pyrazolecarboxylatePyrazole ring with carboxylate groupBasic structure with fewer substitutions
Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylateEthyl instead of methyl at position 4Different alkyl group affecting solubility
Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylateSimilar structure but lacks substitution at position 4Potentially different biological activity

The uniqueness of this compound lies in its specific substitution pattern which may enhance its biological activity and selectivity compared to other derivatives .

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 4,6-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate?

Synthesis optimization involves controlling reaction parameters such as temperature, solvent polarity, and catalyst selection. For pyrazolo[1,5-a]pyridine derivatives, multi-step protocols often require precise stoichiometry and isolation techniques to minimize side reactions. For example, regioselective cyclization steps may benefit from polar aprotic solvents (e.g., DMF) and acid/base catalysts to enhance yield and purity . Thin-layer chromatography (TLC) is critical for real-time monitoring of intermediate formation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substitution patterns and regiochemistry, particularly distinguishing between methyl groups at positions 4 and 5. Infrared (IR) spectroscopy identifies functional groups like the ester carbonyl. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. How should researchers handle and store this compound to ensure stability?

The compound should be stored in airtight containers under inert gas (e.g., argon) at room temperature, protected from moisture and light. Stability studies on analogous pyrazolo-pyridine esters suggest degradation risks under prolonged exposure to acidic/basic conditions or elevated temperatures. Pre-use analysis (e.g., HPLC) is recommended to verify integrity .

Advanced Research Questions

Q. What strategies enable regioselective functionalization at the 4- and 6-positions of the pyrazolo[1,5-a]pyridine core?

Regioselectivity is achieved through directing groups and reaction conditions. For example, nitration at specific positions can be controlled using mixed acids (HNO₃/H₂SO₄) at low temperatures, as demonstrated in pyrazolo[1,5-a]pyrazine derivatives . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronate esters allow selective modifications, leveraging steric and electronic effects of existing methyl groups .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking simulations against target proteins (e.g., kinases) evaluate binding affinities, guided by structural analogs like ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate, which show interactions with ATP-binding pockets .

Q. What methodologies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyridine derivatives?

Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). Dose-response curves and orthogonal assays (e.g., enzymatic vs. cellular) should be compared. For example, kinase inhibition profiles of methyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate analogs vary with substituent electronegativity, necessitating structure-activity relationship (SAR) studies .

Q. How does the methyl ester group influence the compound’s pharmacokinetic properties compared to ethyl or benzyl esters?

The methyl ester enhances metabolic stability compared to bulkier esters, as shown in hydrolysis studies under physiological pH. Comparative pharmacokinetic assays (e.g., plasma stability, microsomal degradation) quantify esterase susceptibility. Ethyl analogs, like ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate, exhibit slower hydrolysis rates due to steric hindrance .

Q. What synthetic routes enable the introduction of bioisosteric replacements for the 3-carboxylate group?

Amide or heterocycle substitutions (e.g., tetrazoles) can mimic the carboxylate’s hydrogen-bonding capacity. For example, coupling with hydrazides or carbodiimide-mediated reactions generates analogs with improved solubility or target affinity, as seen in pyrazolo[1,5-a]pyrimidine carboxamides .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in NMR spectral data for this compound analogs?

Variable temperature NMR or 2D techniques (e.g., COSY, HSQC) resolve signal overlaps caused by conformational dynamics. Referencing deuterated solvents and internal standards (e.g., TMS) ensures reproducibility. Conflicting reports on chemical shifts may arise from solvent effects or impurities, necessitating repeated purification .

Q. What experimental designs validate the proposed mechanism of action in biological studies?

Use knockout cell lines, competitive binding assays, and isotopic labeling to confirm target engagement. For instance, pyrazolo[1,5-a]pyridine derivatives with fluorophore tags enable visualization of subcellular localization, while CRISPR-Cas9-edited models assess pathway specificity .

Comparative Analysis with Structural Analogs

Q. How do 4,6-dimethyl substitutions affect electronic properties compared to mono-methyl or halogenated analogs?

The electron-donating methyl groups increase ring electron density, altering reactivity in electrophilic substitutions. Comparative cyclic voltammetry studies show that dimethyl derivatives exhibit reduced oxidation potentials versus halogenated analogs (e.g., 7-bromo derivatives), impacting redox-mediated biological activity .

Q. What structural features differentiate this compound from imidazo[1,5-a]pyridine derivatives?

The pyrazole ring in pyrazolo[1,5-a]pyridines provides distinct hydrogen-bonding motifs versus the imidazole ring in imidazo analogs. X-ray crystallography of ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate reveals planar geometries, whereas pyrazolo derivatives exhibit slight puckering, influencing protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.